molecular formula C20H23NO7 B12318992 5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol

5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol

Cat. No.: B12318992
M. Wt: 389.4 g/mol
InChI Key: YJFLKQCTMVJZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a dioxolo ring fused to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol typically involves multi-step organic synthesis. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dioxolo ring and the hydroxyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.

Properties

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

IUPAC Name

5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol

InChI

InChI=1S/C20H23NO7/c1-21-6-5-10-7-14-20(28-9-27-14)19(25)15(10)16(21)18(24)11-3-4-13(26-2)17(23)12(11)8-22/h3-4,7,16,18,22-25H,5-6,8-9H2,1-2H3

InChI Key

YJFLKQCTMVJZLG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.